2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde is a complex organic compound that features a naphthothiophene moiety linked to a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde typically involves the condensation of naphtho[1,2-b]thiophene with benzaldehyde under specific reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of 2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b]thiophene
- Benzo[b]naphtho[1,2-d]thiophene
- 2-(Thien-2-yl)naphtho[1,2-d]thiazole
Uniqueness
2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
CAS No. |
88220-20-6 |
---|---|
Molecular Formula |
C20H14OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(benzo[g][1]benzothiol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H14OS/c21-13-17-7-2-1-6-15(17)11-18-12-16-10-9-14-5-3-4-8-19(14)20(16)22-18/h1-10,12-13H,11H2 |
InChI Key |
RTCRSVKNNQSDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CC4=CC=CC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.